netazepide - 155488-25-8

netazepide

Catalog Number: EVT-276830
CAS Number: 155488-25-8
Molecular Formula: C28H30N6O3
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Netazepide, also known as netazepide, is a synthetic compound that acts as a potent, selective, and competitive antagonist of the cholecystokinin type 2 receptor (CCK2R), also known as the gastrin receptor. [, , , , , , , ] This receptor plays a crucial role in mediating the physiological effects of the hormone gastrin, particularly in the context of gastric acid secretion and the growth of enterochromaffin-like (ECL) cells in the stomach lining. [, , , , , , , , ] Netazepide's ability to block gastrin signaling has made it a valuable tool in scientific research for investigating the physiological and pathological roles of gastrin, particularly in the context of gastric acid-related disorders and neuroendocrine tumors. [, , , , , , , , , , , , , , , ]

Pentagastrin

Relevance: Pentagastrin was employed in several studies to assess the efficacy of netazepide as a gastrin/CCK2 receptor antagonist [, , ]. Researchers demonstrated that netazepide dose-dependently inhibited pentagastrin-stimulated gastric acid secretion, confirming its antagonistic activity against the gastrin/CCK2 receptor.

Omeprazole

Relevance: Omeprazole was included in a study comparing its gastric acid-suppressing effects to those of netazepide []. This comparison aimed to understand the differences between a PPI and a gastrin/CCK2 receptor antagonist in modulating gastric pH.

Rabeprazole

Relevance: Researchers investigated the combined effect of netazepide and rabeprazole on gastric acid secretion and rabeprazole-induced hypergastrinaemia []. The study demonstrated that the combination effectively suppressed both basal and pentagastrin-stimulated gastric acid secretion, highlighting the potential for synergistic effects.

Somatostatin Analogs

Relevance: Somatostatin analogs are mentioned as a treatment option for gastric neuroendocrine tumors (NETs) [, , , ]. While netazepide specifically targets the gastrin/CCK2 receptor, somatostatin analogs have a broader inhibitory effect on hormone secretion, providing an alternative treatment approach.

Chromogranin A (CgA)

Relevance: Several studies monitored CgA levels as a surrogate marker for the effectiveness of netazepide treatment in patients with type 1 gastric NETs [, , , , ]. Researchers observed a reduction in CgA levels with netazepide treatment, suggesting a decrease in tumor burden and activity.

Histamine

Relevance: The role of histamine in gastric acid secretion is discussed in the context of netazepide's mechanism of action []. Unlike PPIs that directly inhibit acid production, netazepide blocks the gastrin-mediated pathway, indirectly reducing histamine release and subsequent acid secretion.

JNJ-26070109

Relevance: Similar to netazepide, JNJ-26070109 was tested for its effect on pancreatic intraepithelial neoplasia (PanIN) progression to pancreatic ductal adenocarcinoma (PDAC) in KrasG12D mice [].

Synthesis Analysis

The synthesis of Sograzepide involves several steps that typically include the formation of the core structure followed by functional group modifications. Although specific synthetic routes can vary, one common method includes:

  1. Formation of the Core Structure: This often begins with the reaction of appropriate amines with carboxylic acids or their derivatives to form amides.
  2. Cyclization: Subsequent cyclization reactions may be employed to establish the bicyclic framework characteristic of Sograzepide.
  3. Functionalization: Final steps typically involve the introduction of specific substituents to enhance receptor binding affinity.

Parameters such as temperature, reaction time, and solvent choice are critical and can significantly influence yield and purity. For instance, reactions may be conducted under reflux conditions in polar solvents to facilitate better solubility and reactivity.

Molecular Structure Analysis

The molecular structure of Sograzepide can be described as follows:

  • Molecular Formula: C15H18N4O2C_{15}H_{18}N_{4}O_{2}
  • Molecular Weight: Approximately 286.33 g/mol
  • Structural Features: The compound contains multiple functional groups, including amine and carbonyl groups, which are essential for its biological activity.

The three-dimensional conformation of Sograzepide allows it to effectively interact with gastrin/cholecystokinin B receptors, which is crucial for its antagonistic action.

Chemical Reactions Analysis

Sograzepide primarily undergoes reactions typical of amine-containing compounds, including:

  1. Acid-Base Reactions: Due to the presence of basic nitrogen atoms, Sograzepide can participate in acid-base reactions, forming salts with acids.
  2. Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions, allowing for further functionalization.
  3. Degradation Reactions: Under certain conditions, Sograzepide may degrade through hydrolysis or oxidation, impacting its stability and efficacy.

These reactions can be influenced by environmental factors such as pH and temperature.

Mechanism of Action

Sograzepide acts primarily as an antagonist at gastrin/cholecystokinin B receptors. Its mechanism involves:

  • Receptor Binding: Upon administration, Sograzepide binds to the gastrin/cholecystokinin B receptors located in the gastrointestinal tract.
  • Inhibition of Gastric Secretion: By blocking these receptors, Sograzepide reduces gastric acid secretion and motility, which can alleviate symptoms associated with gastric disorders.
  • Potential Effects on Appetite Regulation: Given the role of cholecystokinin in appetite signaling, Sograzepide may also influence satiety and food intake.

Studies indicate that this mechanism could be beneficial in managing conditions like obesity or gastroesophageal reflux disease.

Physical and Chemical Properties Analysis

Sograzepide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point is generally around 150 °C to 160 °C.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Sograzepide has several potential applications:

  1. Gastrointestinal Disorders: Its primary application lies in treating conditions such as peptic ulcers and gastroesophageal reflux disease by reducing gastric acid secretion.
  2. Obesity Management: Due to its effects on appetite regulation, it may serve as a therapeutic agent for weight management.
  3. Research Tool: As a gastrin/cholecystokinin B receptor antagonist, it is valuable in research settings for studying receptor functions and signaling pathways.
Introduction to Sograzepide in Pharmacological Research

Pharmacological Classification of Sograzepide as a Gastrin/CCK-B Receptor Antagonist

Sograzepide is classified as a highly selective, competitive, and orally active antagonist of the gastrin/CCK-B receptor. Its mechanism involves blocking the binding of endogenous ligands (gastrin and cholecystokinin) to the CCK-B receptor, thereby inhibiting receptor activation and downstream signaling cascades. Key pharmacological characteristics include:

  • Receptor Specificity and Potency: Sograzepide demonstrates sub-nanomolar affinity for human CCK-B receptors (Ki = 0.19 nM), with substantially lower affinity for CCK-A receptors (IC50 = 502 nM), confirming >5,000-fold selectivity [1] [7] [9]. This specificity is critical for minimizing off-target effects.
  • Functional Antagonism: In vivo studies in rats demonstrated potent inhibition of pentagastrin-stimulated gastric acid secretion (ED₅₀ = 0.0086 µM/kg IV). Notably, it did not inhibit acid secretion induced by histamine or bethanechol, underscoring its gastrin-pathway specificity [1] [7].
  • Biochemical Efficacy: Sograzepide displaces radiolabeled CCK-8 ([¹²⁵I]CCK-8) from CCK-B receptors across species (rat brain Ki = 0.068 nM; cloned canine Ki = 0.62 nM) [1].

Table 1: Receptor Binding Affinity Profile of Sograzepide

Receptor TypeSpeciesAffinity (Ki or IC50)Assay Type
CCK-BHuman (cloned)Ki = 0.19 nM[¹²⁵I]CCK-8 displacement
CCK-BRat brainKi = 0.068 nM[¹²⁵I]CCK-8 displacement
CCK-BCanine (cloned)Ki = 0.62 nM[¹²⁵I]CCK-8 displacement
CCK-ANot specifiedIC50 = 502 nMFunctional inhibition

Historical Development and Discovery of Sograzepide in Receptor Antagonist Research

Sograzepide emerged in the 1990s during intensive research into benzodiazepine-based CCK receptor antagonists. Key milestones include:

  • Early Discovery (1990s): Developed by scientists at Ferring Pharmaceuticals and associated institutions, sograzepide (then designated YF476 or YM-220) was identified during structure-activity relationship (SAR) studies focused on 1,3,4-benzotriazepine derivatives [6] [10]. It was engineered to overcome limitations of earlier antagonists like proglumide (non-selective) and lorglumide (CCK-A preferring), which exhibited insufficient potency or selectivity.
  • Preclinical Validation: Studies in rodent and canine models established its oral bioavailability, metabolic stability, and efficacy in suppressing gastrin-mediated acid secretion and ECL cell hyperplasia [6]. Crucially, it prevented gastric neuroendocrine tumor (NET) formation in hypergastrinemic Mastomys rodents and cotton rats [5] [6].
  • Clinical Translation: Designated an orphan drug by the European Medicines Agency (EU/3/07/452) for gastric NETs [4], it entered Phase 2 trials by the late 2000s. Proof-of-concept studies in healthy volunteers demonstrated its ability to suppress acid secretion and normalize plasma chromogranin A (CgA), a biomarker of enterochromaffin-like (ECL) cell activity [6].

Role of Sograzepide in Targeting Hypergastrinemia-Driven Pathologies

Hypergastrinemia—elevated circulating gastrin—drives pathological proliferation of ECL cells, leading to gastric neuroendocrine tumors (type 1 gastric NETs), chronic atrophic gastritis (CAG), and associated complications. Sograzepide’s CCK-B antagonism directly counteracts this pathophysiology through:

  • Suppression of ECL Cell Hyperplasia and Tumor Growth: In patients with autoimmune CAG and multiple type 1 gastric NETs, sograzepide (50 mg/day orally) for 12 weeks significantly reduced tumor number (mean reduction: 65%) and size of the largest tumor, while normalizing plasma CgA levels [6]. Extended treatment (52 weeks) eradicated tumors in 38% of patients (5/13) and reduced tumor burden in others, with concomitant reductions in mucosal biomarkers (CgA mRNA, histidine decarboxylase) [6].
  • Mechanism of Biomarker Normalization: By blocking gastrin’s trophic signaling via CCK-B receptors, sograzepide reverses ECL cell hyperactivity, evidenced by rapid declines in plasma CgA—a sensitive indicator of treatment response [6] [7].
  • Exploratory Applications: Preclinical evidence suggests utility beyond gastric NETs. In murine models of vincristine-induced peripheral neuropathy (VIPN), sograzepide (2–5 mg/kg/day) prevented tactile allodynia, dorsal root ganglion neuron loss, and intraepidermal nerve fiber degeneration, indicating neuroprotective effects potentially mediated by central/peripheral CCK-B receptors [8].

Table 2: Clinical Efficacy of Sograzepide in Type 1 Gastric NETs (Pooled Data from Trials)

Parameter12-Week Treatment52-Week TreatmentPost-Treatment Rebound
Tumor NumberSignificant reduction38% eradication rateIncreased to baseline
Largest Tumor DiameterReduced by 30-50%Further reduction/clearanceRegrowth observed
Plasma Chromogranin A (CgA)NormalizedSustained normalizationElevated to pre-treatment
Molecular Biomarkers (mRNA)Not assessed↓CgA, ↓HDC in mucosaNot reported

ConclusionSograzepide exemplifies the rational development of receptor subtype-selective antagonists to address unmet clinical needs in endocrinological and oncological pathologies. Its high affinity and specificity for the CCK-B receptor enable precise blockade of hypergastrinemia-induced ECL cell proliferation, offering a targeted medical alternative to endoscopic surveillance or gastrectomy in type 1 gastric NETs. Ongoing research into its neuroprotective properties further underscores its potential versatility. Future directions include optimizing long-term treatment regimens and exploring synergistic approaches with somatostatin analogues or gastrin vaccines [5] [6].

Table 3: Alternative Names and Identifiers for Sograzepide

Identifier TypeName(s)
Systematic Name3-[(3R)-1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1-[3-(methylamino)phenyl]urea
SynonymsNetazepide; YF-476; YM-220; FE-999008 (Ferring)
CAS Registry155488-25-8
PubChem CID9870520
DrugBank IDDB12355
UNIIHOU4I0G29C

Properties

CAS Number

155488-25-8

Product Name

Sograzepide

IUPAC Name

1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea

Molecular Formula

C28H30N6O3

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1

InChI Key

YDZYKNJZCVIKPP-VWLOTQADSA-N

SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Solubility

Soluble in DMSO, not in water

Synonyms

N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea
netazepide
YF 476
YF-476
YF476

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.